4-(1-Cyanocyclobutyl)benzonitrile
Description
4-(1-Cyanocyclobutyl)benzonitrile is a benzonitrile derivative featuring a cyanocyclobutyl substituent at the para position of the benzene ring. The cyanocyclobutyl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a candidate for applications in drug design (e.g., enzyme inhibition) and optoelectronic materials.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(1-cyanocyclobutyl)benzonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-10-2-4-11(5-3-10)12(9-14)6-1-7-12/h2-5H,1,6-7H2 |
InChI Key |
QRMTTYZXARWZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano, chloro) enhance biological activity by improving target binding .
- Amino substituents (e.g., cyclobutylamino) increase solubility and polarity, favoring pharmacokinetic profiles .
- Extended π-systems (e.g., oxazole-ethynyl) boost nonlinear optical properties for materials science .
Cytotoxic and Anti-inflammatory Profiles
Benzonitrile derivatives exhibit diverse pharmacological activities:
Key Observations :
Nonlinear Optical (NLO) and OLED Performance
Key Observations :
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